Cas no 1427361-78-1 (4-bromo-5-methyl-2,3-dihydro-1H-isoindole)

4-bromo-5-methyl-2,3-dihydro-1H-isoindole 化学的及び物理的性質
名前と識別子
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- 4-bromo-5-methyl-2,3-dihydro-1H-isoindole
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- MDL: MFCD23707628
- インチ: 1S/C9H10BrN/c1-6-2-3-7-4-11-5-8(7)9(6)10/h2-3,11H,4-5H2,1H3
- InChIKey: GJHGVTOKBOXBDV-UHFFFAOYSA-N
- ほほえんだ: C1C2=C(C(Br)=C(C)C=C2)CN1
4-bromo-5-methyl-2,3-dihydro-1H-isoindole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM423731-500mg |
4-bromo-5-methyl-2,3-dihydro-1H-isoindole |
1427361-78-1 | 95%+ | 500mg |
$2283 | 2023-02-26 | |
Enamine | EN300-307007-0.1g |
4-bromo-5-methyl-2,3-dihydro-1H-isoindole |
1427361-78-1 | 95.0% | 0.1g |
$953.0 | 2025-03-19 | |
Enamine | EN300-307007-1.0g |
4-bromo-5-methyl-2,3-dihydro-1H-isoindole |
1427361-78-1 | 95.0% | 1.0g |
$2745.0 | 2025-03-19 | |
Enamine | EN300-307007-10.0g |
4-bromo-5-methyl-2,3-dihydro-1H-isoindole |
1427361-78-1 | 95.0% | 10.0g |
$11805.0 | 2025-03-19 | |
Chemenu | CM423731-250mg |
4-bromo-5-methyl-2,3-dihydro-1H-isoindole |
1427361-78-1 | 95%+ | 250mg |
$1460 | 2023-02-26 | |
Enamine | EN300-307007-0.05g |
4-bromo-5-methyl-2,3-dihydro-1H-isoindole |
1427361-78-1 | 95.0% | 0.05g |
$729.0 | 2025-03-19 | |
Enamine | EN300-307007-1g |
4-bromo-5-methyl-2,3-dihydro-1H-isoindole |
1427361-78-1 | 95% | 1g |
$2745.0 | 2023-11-13 | |
A2B Chem LLC | AW01550-1g |
4-bromo-5-methyl-2,3-dihydro-1h-isoindole |
1427361-78-1 | 95% | 1g |
$2925.00 | 2024-04-20 | |
Aaron | AR01B7KQ-5g |
4-bromo-5-methyl-2,3-dihydro-1H-isoindole |
1427361-78-1 | 95% | 5g |
$10972.00 | 2023-12-16 | |
Aaron | AR01B7KQ-100mg |
4-bromo-5-methyl-2,3-dihydro-1H-isoindole |
1427361-78-1 | 95% | 100mg |
$1336.00 | 2025-02-09 |
4-bromo-5-methyl-2,3-dihydro-1H-isoindole 関連文献
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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2. Back matter
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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5. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
4-bromo-5-methyl-2,3-dihydro-1H-isoindoleに関する追加情報
4-Bromo-5-Methyl-2,3-Dihydro-1H-Isoindole: A Comprehensive Overview
4-Bromo-5-Methyl-2,3-Dihydro-1H-Isoindole, with the CAS number 1427361-78-1, is a versatile organic compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This compound belongs to the class of isoindoles, which are bicyclic aromatic structures with a wide range of applications. The presence of a bromine atom at the 4-position and a methyl group at the 5-position introduces unique electronic and steric properties, making it an intriguing molecule for both academic and industrial pursuits.
The structural uniqueness of 4-Bromo-5-Methyl-2,3-Dihydro-1H-Isoindole lies in its isoindole framework. Isoindoles are derivatives of indole, where one of the rings is hydrogenated. This partial saturation imparts distinct reactivity and stability to the molecule. The bromine substituent at position 4 plays a crucial role in modulating the electronic environment of the molecule, while the methyl group at position 5 contributes to its steric profile. These features make it an ideal candidate for various synthetic transformations and functionalization strategies.
Recent advancements in synthetic methodologies have enabled efficient routes to prepare 4-Bromo-5-Methyl-2,3-Dihydro-1H-Isoindole. One notable approach involves the use of palladium-catalyzed coupling reactions, which allow for precise control over the substitution pattern. Such methods are particularly advantageous in drug discovery programs where structural diversity is paramount. Additionally, researchers have explored the utility of this compound as a building block in constructing more complex molecular architectures, further underscoring its value in modern organic synthesis.
In terms of applications, 4-Bromo-5-Methyl-2,3-Dihydro-1H-Isoindole has found utility in several domains. In pharmaceutical research, it has been employed as a scaffold for designing bioactive molecules targeting various therapeutic areas such as cancer and inflammation. Its ability to engage in π–π interactions and hydrogen bonding makes it an attractive candidate for drug design. Furthermore, this compound has been investigated for its potential in materials science, particularly in the development of advanced polymers and optoelectronic materials.
Recent studies have highlighted the role of 4-Bromo-5-Methyl-2,3-Dihydro-1H-Isoindole in supramolecular chemistry. Its ability to form self-assembled structures under specific conditions has opened new avenues for designing functional materials with tailored properties. For instance, researchers have demonstrated that this compound can serve as a template for organizing other molecules into ordered arrays, which could find applications in sensing and catalysis.
The synthesis and characterization of 4-Bromo-5-Methyl-2,3-Dihydro-1H-Isoindole have been extensively documented in recent literature. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm its structure and purity. These studies emphasize the importance of rigorous characterization in ensuring the reliability of experimental results.
In conclusion, 4-Bromo-5-Methyl-2,3-Dihydro-1H-Isoindole, with its unique structural features and diverse applications, continues to be a focal point in contemporary chemical research. As new synthetic methods and application areas emerge, this compound is poised to play an even more significant role in advancing both scientific knowledge and technological innovation.
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